molecular formula C23H27N3S B2768660 3-(4-benzylpiperidin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene CAS No. 670268-36-7

3-(4-benzylpiperidin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene

Cat. No.: B2768660
CAS No.: 670268-36-7
M. Wt: 377.55
InChI Key: ATYOLUAQQOPVOQ-UHFFFAOYSA-N
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Description

This compound belongs to the tricyclic heterocyclic family, featuring a fused 1,3,4-benzothiadiazepine core with a piperidine substituent. The structure comprises:

  • Tricyclic system: A 7.4.0.0²,⁷ fused ring system, integrating a benzene ring, a thiadiazepine (8-thia-4,6-diaza), and a piperidine moiety.
  • Substituents: A 4-benzyl group on the piperidine ring and a methyl group at position 3.

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3S/c1-16-24-22(21-19-9-5-6-10-20(19)27-23(21)25-16)26-13-11-18(12-14-26)15-17-7-3-2-4-8-17/h2-4,7-8,18H,5-6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYOLUAQQOPVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperidin-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring . The tetrahydrobenzothiolo pyrimidine core is then constructed through a series of cyclization reactions involving appropriate thiol and amine precursors .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidin-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Neuropharmacology

Research has indicated that derivatives of piperidine compounds exhibit significant activity as N-methyl-D-aspartate receptor antagonists . Specifically, the compound has been shown to selectively inhibit the NR1A/2B subtype of these receptors, which are implicated in neurodegenerative diseases such as Parkinson's disease. In studies involving animal models, the compound demonstrated enhanced efficacy in potentiating L-DOPA effects, suggesting its potential use in treating motor symptoms associated with Parkinson's disease .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar piperidine structures have been evaluated for their effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. Preliminary studies indicate that modifications in the benzyl group can enhance antibacterial activity, making this class of compounds promising candidates for developing new antimicrobial agents .

Anti-inflammatory Properties

Research into related compounds has shown that they possess anti-inflammatory effects. The heterocyclic nature of these compounds allows for interactions with inflammatory pathways, potentially leading to new treatments for inflammatory diseases . Further studies are needed to explore the specific anti-inflammatory mechanisms and efficacy of this compound.

Case Studies

Study ReferenceObjectiveFindings
Evaluate NMDA receptor antagonismIdentified as a potent NR1A/2B antagonist with IC50 values as low as 0.0053 µM, enhancing L-DOPA effects in Parkinson's models.
Assess antibacterial activityDemonstrated effectiveness against E. coli and Pseudomonas aeruginosa, with potential for further development into antimicrobial agents.
Investigate anti-inflammatory effectsRelated compounds showed significant anti-inflammatory properties; further investigation required for this specific compound.

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts at the molecular level with target proteins involved in disease pathways. These studies help elucidate binding affinities and can guide further synthesis of more potent analogs.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. It is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic applications, as it can modulate neurotransmitter levels in the brain, affecting mood and cognitive functions.

Comparison with Similar Compounds

Table 1: Structural Features of Related Compounds

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Tricyclic (benzothiadiazepine) 4-Benzylpiperidinyl, 5-methyl Thiadiazepine, Piperidine
1,2,4-Triazolo[3,4-b][1,3,4]benzothiadiazepines () Tricyclic (triazolo-fused) Varied aryl/alkyl at position 5 Triazole, Thiadiazepine
2-(4-Chlorobenzylidene)-8-methyl-6,10-bis(4-nitrobenzylidene)-...spiro[4,5]decan-3-one () Spirocyclic (thia-diazaspiro) 4-Chloro/nitrobenzylidene, pyridinyl Spiro C=O, Benzylidene
3-{4-[(Benzodioxolyl)methyl]piperazin-1-yl}-5-methyl-...trideca-tetraene () Tricyclic (benzothiadiazepine) Benzodioxolylmethyl-piperazinyl, 5-methyl Benzodioxole, Piperazine

Key Observations :

  • The target compound shares the benzothiadiazepine core with and compounds but differs in substituents. The piperidine vs. piperazine () and triazolo fusion () alter electronic profiles and steric bulk .
  • Spiro compounds () exhibit distinct conformational constraints due to the spiro center and carbonyl group, reducing flexibility compared to the tricyclic system .

Key Observations :

  • The target compound’s synthesis may resemble ’s method, utilizing mercapto-triazoles and benzaldehyde derivatives for cyclization. However, the spiro derivatives () require prolonged reflux with sodium acetate, suggesting higher energy input .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The benzylpiperidinyl group in the target compound enhances membrane permeability compared to the polar nitro groups in ’s spiro derivatives .
  • Metabolic Stability : The benzodioxolyl group in ’s analog may confer resistance to oxidative metabolism, whereas the target’s benzyl group is prone to CYP450-mediated hydroxylation .
  • Receptor Binding : The thiadiazepine core in the target and compounds may interact with GABA receptors, similar to benzodiazepines, while spiro derivatives () with carbonyl groups could target kinase ATP-binding pockets .

Analytical Data Comparison

Table 3: Spectroscopic Signatures

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) EI-MS (m/z)
Target Compound Expected: 2.6 (N–CH3), 6.8–7.5 (ArH) ~1630 (C=N), ~696 (C–S–C) ~450–500 (M+)
(Compound 4a) 2.62 (N–CH3), 6.28 (C=CH), 6.56–8.20 (ArH) 1721 (C=O), 1633 (C=N) 803 (M+)
Derivatives 2.5–3.0 (alkyl), 7.0–8.5 (ArH) 1610–1630 (C=N, C=C) ~300–400 (M+)

Key Observations :

  • The target compound lacks the C=O stretch (1721 cm⁻¹) seen in ’s spiro derivatives, confirming absence of a carbonyl group .
  • The EI-MS molecular ion (m/z 803 for ) reflects higher molecular weight due to multiple benzylidene groups compared to the target .

Biological Activity

The compound 3-(4-benzylpiperidin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, focusing on its interactions with various biological targets, mechanisms of action, and structure-activity relationships (SAR).

1. Inhibition of Monoamine Oxidases (MAO)

Research indicates that derivatives of compounds containing the benzylpiperidine moiety exhibit significant inhibitory effects on monoamine oxidase enzymes (MAO-A and MAO-B). For instance, one study reported an IC50 value of 6.71 μM for MAO-B inhibition by a related compound, suggesting moderate potency in this pathway .

CompoundTargetIC50 (μM)
3-(4-benzylpiperidin-1-yl)-5-methyl...MAO-B6.71
Pyridazinone derivativeMAO-B0.17
Pyridazine-coumarin derivativeMAO-B0.75

This inhibition is crucial as it suggests potential applications in treating mood disorders and neurodegenerative diseases where MAO activity is dysregulated.

2. Chemokine Receptor Antagonism

The compound has also been investigated for its antagonistic effects on chemokine receptors, particularly CCR3. A related series of benzylpiperidine compounds demonstrated potent inhibition of eotaxin-induced calcium mobilization in eosinophils, indicating a role in inflammatory responses .

Compound TypeTargetMechanism
Benzylpiperidine DerivativesCCR3Antagonism of eotaxin-induced chemotaxis

3. NMDA Receptor Modulation

Another area of interest is the interaction with NMDA receptors. Compounds similar to the target molecule have shown selective antagonism at NR1A/2B subtypes with very low IC50 values (as low as 0.0053 μM) . This suggests potential utility in conditions like Parkinson's disease where NMDA receptor overactivity is implicated.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzyl group and piperidine structure significantly influence biological activity. For example, substituents on the benzyl moiety can enhance binding affinity to target receptors while maintaining selectivity .

Case Studies

Several case studies have highlighted the efficacy of related compounds in preclinical models:

  • Parkinson's Disease Model : A study using a 6-hydroxydopamine-lesioned rat model demonstrated that compounds with similar structures could potentiate L-DOPA's effects, suggesting a synergistic mechanism that could improve treatment outcomes for Parkinson’s patients .

Q & A

Q. Q. What mechanistic insights can be gained from isotopic labeling studies (e.g., 13C^{13}C-tracking)?

  • Methodological Answer :
  • Isotope-Labeled Synthesis : Introduce 13C^{13}C at key positions (e.g., benzylpiperidinyl group).
  • LC-MS/MS Analysis : Track isotopic incorporation in metabolites or degradation products.
  • Kinetic Isotope Effects (KIE) : Elucidate rate-determining steps in catalytic cycles .

Application-Oriented Questions

Q. How to design a SAR (Structure-Activity Relationship) study for derivatives of this compound?

  • Methodological Answer :
  • Scaffold Modification : Systematically vary substituents (e.g., benzyl → substituted benzyl).
  • High-Throughput Screening (HTS) : Test libraries in phenotypic assays.
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity .

Q. What are best practices for integrating this compound into multi-step cascades (e.g., tandem catalysis)?

  • Methodological Answer :
  • Sequential One-Pot Reactions : Optimize solvent compatibility and intermediate stability.
  • Chemoselective Catalysts : Use Pd/Xantphos systems for orthogonal coupling steps.
  • In Situ Monitoring : Employ ReactIR to track intermediate formation .

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